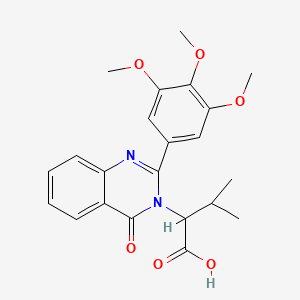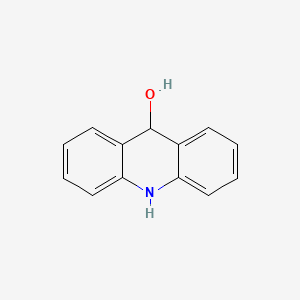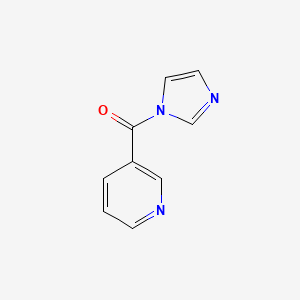![molecular formula C16H12N2O2 B12920307 N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide CAS No. 63186-16-3](/img/structure/B12920307.png)
N-[(3-Oxo-2,3-dihydro-1H-isoindol-1-ylidene)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is a compound characterized by the presence of an isoindoline nucleus and a benzamide group. This compound belongs to the class of isoindoline-1,3-diones, which are known for their diverse chemical reactivity and promising applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . Another method involves the cyclization of N-benzyl-2-(hydroxymethyl)benzamide, catalyzed by tetra-n-butylammonium iodide, using tert-butyl hydroperoxide as an oxidant and anhydrous ethyl acetate as a solvent .
Industrial Production Methods
Industrial production methods for N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied.
化学反应分析
Types of Reactions
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoindoline derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学研究应用
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus and benzamide group play crucial roles in its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide include other isoindoline-1,3-dione derivatives, such as:
- N-isoindoline-1,3-dione
- N-benzyl-2-(hydroxymethyl)benzamide
Uniqueness
N-((3-Oxoisoindolin-1-ylidene)methyl)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindoline nucleus and a benzamide group makes it a versatile compound with diverse applications .
属性
CAS 编号 |
63186-16-3 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
N-[(3-hydroxy-2H-isoindol-1-yl)methylidene]benzamide |
InChI |
InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)17-10-14-12-8-4-5-9-13(12)16(20)18-14/h1-10,18,20H |
InChI 键 |
HEPAXQQLOYQRKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N=CC2=C3C=CC=CC3=C(N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12920292.png)



![4-Hydroxy-2-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B12920303.png)


![3-(6-Methoxypyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920321.png)
